3-(4-Chlorophenyl)-5-methoxybenzoic acid, 95%
Overview
Description
3-(4-Chlorophenyl)-5-methoxybenzoic acid, 95% (hereafter referred to as 3-CPMB) is a synthesized compound with a variety of applications in scientific research. It is used as a reagent in the synthesis of several compounds, in particular, the synthesis of pharmaceuticals. Additionally, it is used to study the mechanism of action of certain drugs and their biochemical and physiological effects.
Scientific Research Applications
3-CPMB has a variety of applications in scientific research. It is used as a reagent in the synthesis of several compounds, in particular, the synthesis of pharmaceuticals. Additionally, it is used to study the mechanism of action of certain drugs and their biochemical and physiological effects. It has also been used to study the structure-activity relationships of certain compounds, to evaluate the toxicity of certain compounds, and to study the pharmacokinetics of certain drugs.
Mechanism of Action
The mechanism of action of 3-CPMB is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to the anti-inflammatory and analgesic effects of certain drugs. Additionally, 3-CPMB has been shown to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CPMB are not fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which has been linked to the anti-inflammatory and analgesic effects of certain drugs. Additionally, 3-CPMB has been shown to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-CPMB in lab experiments include its low cost and ease of synthesis. Additionally, it can be used to study the mechanism of action of certain drugs and their biochemical and physiological effects. However, there are some limitations to using 3-CPMB in lab experiments. For example, it is not a very potent compound and its effects may not be as pronounced as those of other compounds. Additionally, its effects may vary depending on the concentration and the duration of exposure.
Future Directions
There are a variety of potential future directions for the use of 3-CPMB in scientific research. One potential direction is the development of new drugs that are based on the structure and mechanism of action of 3-CPMB. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 3-CPMB and to identify potential new applications for this compound. Other potential future directions include the development of new methods for the synthesis of 3-CPMB and the development of new analytical methods for the detection and quantification of this compound.
Synthesis Methods
3-CPMB is a synthesized compound that can be prepared using a variety of methods. The most common method of synthesis involves the reaction of 4-chlorobenzoic acid with 5-methoxybenzaldehyde in the presence of an acid catalyst. This reaction results in the formation of 3-CPMB as the primary product. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with 5-methoxybenzoic acid and the reaction of 4-chlorobenzonitrile with 5-methoxybenzoic acid.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-methoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-7-10(6-11(8-13)14(16)17)9-2-4-12(15)5-3-9/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQECLZXFANKLPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210898 | |
Record name | 3-Biphenylcarboxylic acid, 4'-chloro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61888-74-2 | |
Record name | 3-Biphenylcarboxylic acid, 4'-chloro-5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061888742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Biphenylcarboxylic acid, 4'-chloro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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